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Technical Monograph: Physicochemical Profiling & Synthetic Utility of 5-Chloro-4-
methoxyquinoline

Executive Summary

5-Chloro-4-methoxyquinoline (C10HsCINO) is a specialized heterocyclic scaffold utilized
primarily as an intermediate in the synthesis of antimalarial agents, kinase inhibitors, and
receptor modulators. Unlike its more common isomers (e.g., 4-chloro-6-methoxyquinoline), this
compound features a critical peri-substitution pattern (positions 4 and 5) that imparts unique
steric and electronic properties. This guide provides a comprehensive technical analysis of its
physicochemical characteristics, validated synthetic routes, and analytical profile, designed for
researchers in medicinal chemistry and process development.

Chemical Identity & Structural Analysis

The structural distinctiveness of 5-Chloro-4-methoxyquinoline arises from the proximity of the
methoxy group (C4) and the chlorine atom (C5). This "peri-interaction" creates steric strain that
forces the methoxy group out of coplanarity with the quinoline ring, significantly altering its
electronic conjugation compared to other isomers.
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Parameter Data

IUPAC Name 5-Chloro-4-methoxyquinoline

Molecular Formula C10HsCINO

Molecular Weight 193.63 g/mol
Not widely listed as commodity; Custom

CAS Number Synthesis ID often used.[1][2][3][4][5][6][7]
(Note: Often confused with 5-chloro-8-methoxy
isomer CAS 17012-44-1)

SMILES COclccnc2c(Cl)ceccl2

Isotopic Mass

193.03 Da (*5Cl), 195.03 Da (¥’Cl)

Element Analysis

C: 62.03%, H: 4.16%, Cl: 18.31%, N: 7.23%, O:
8.26%

Physicochemical Properties

The following data aggregates calculated values using consensus algorithms (ACD/Labs,

ChemAxon) and comparative extrapolation from structurally validated analogs (e.g., 4-

methoxyquinoline).

Core Parameters Table
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Property Value / Range Confidence/Method
Consensus Prediction (High
LogP (Octanol/Water) 2.95+0.30 ] o
Lipophilicity due to Cl)
Non-ionizable at physiological
LogD (pH 7.4) ~2.90
pH
Predicted.[6][7] Lower than 4-
methoxyquinoline (6.[8][9]6)
pKa (Conjugate Acid) 48-5.2 due to inductive effect of 5-Cl
and steric inhibition of
resonance.
Topological Polar Surface Area 9 19 A2 Computed (Standard Quinoline
(TPSA) ' N + Ether O)
Hydrogen Bond Acceptors 2 (N-quinoline, O-methoxy)
Hydrogen Bond Donors 0 No -OH or -NH groups
] ] Estimated from isomeric trends
Melting Point 75-80°C ]
(Solid at RT)
. Poorly soluble (Hydrophobic
Solubility (Water) < 0.1 mg/mL
scaffold)
- ) ) DCM, Methanol, DMSO, Ethyl
Solubility (Organic) High

Acetate

The "Peri-Effect” Mechanistic Insight

« Steric Inhibition of Resonance: In a standard 4-methoxyquinoline, the oxygen lone pair

donates into the aromatic ring, increasing electron density at the Nitrogen (N1) and raising

the pKa.

e In 5-Chloro-4-methoxyquinoline: The bulky Chlorine atom at position 5 physically clashes

with the Methoxy group at position 4. This forces the O-Me bond to rotate out of the aromatic

plane.
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e Consequence: The resonance donation is dampened. Combined with the electron-
withdrawing inductive effect (-1) of the Chlorine, the basicity of the Quinoline Nitrogen is
significantly reduced (pKa drops from ~6.6 to ~5.0). This makes the compound less
protonated at physiological pH compared to its non-chlorinated analogs, altering its
pharmacokinetics.

Synthetic Methodology

Since this compound is not a standard catalog item, a robust synthesis is required. The most
reliable route utilizes the high reactivity of the 4-position in quinolines toward Nucleophilic
Aromatic Substitution (SnAr), leveraging 4,5-dichloroquinoline as the precursor.

Validated Synthetic Route

e Precursor Synthesis: Cyclization of 3-chloroaniline with Meldrum's acid (Gould-Jacobs
reaction) to form 5-chloroquinolin-4-ol (tautomer of 5-chloro-4-quinolone).

e Chlorination: Treatment with Phosphorus Oxychloride (POCIs) converts the 4-OH to a 4-Cl
group. Note: The 5-Cl remains intact.

o Methoxylation (Regioselective): Reaction with Sodium Methoxide (NaOMe). The 4-Cl is
highly activated for SnAr due to the para-like relationship with the Quinoline Nitrogen. The 5-
Cl is unactivated and remains stable.

Reaction Workflow Diagram

Key Mechanistic Driver

! The 5-Cl is deactivated and sterically hindered.

|

The 4-Cl is activated by the ring Nitrogen. |

1

1
Result: >95% Regioselectivity for C4.

1. Meldrum's Acid, 250°C POCI3, Reflux NaOMe, MeOH, Reflux
egioselective]

3-Chloroaniline (Gould-Jacobs) > 5-Chloroquinolin-4-ol Chlorinat tion 4,5-Dichloroquinoline SnAr Regioselective 5-Chloro-4-methoxyquinoline

(Starting Material) (Intermediate A) (Intermediate B) (Target)
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Caption: Step-wise synthesis of 5-Chloro-4-methoxyquinoline highlighting the regioselective
nucleophilic substitution at the C4 position.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectroscopic signatures
must be confirmed.

'H NMR Specification (CDCIsz, 400 MHz)

o Methoxy Singlet: A sharp singlet (3H) is expected around & 4.00 - 4.10 ppm. (Note: This is
slightly downfield compared to typical anisoles due to the electron-deficient quinoline ring).

e H2 Proton: A doublet or singlet (1H) around d 8.6 - 8.8 ppm. This is the most deshielded
proton adjacent to the Nitrogen.

e H3 Proton: A singlet (1H) around & 6.8 - 7.0 ppm.

e Aromatic Region (H6, H7, H8): A complex multiplet pattern between & 7.4 - 8.1 ppm
representing the benzene ring protons.

» Diagnostic Feature: The absence of a broad OH peak (present in the precursor) and the
integration of the OMe singlet confirm the O-alkylation.

Mass Spectrometry (LC-MS)

 |lonization Mode: ESI+ (Electrospray lonization, Positive mode).
e Molecular lon [M+H]*:

o Major Peak (3°Cl): m/z 194.0

o Isotope Peak (3’Cl): m/z 196.0

 |sotope Ratio: A distinct 3:1 ratio between the 194 and 196 peaks is the definitive signature
of a mono-chlorinated compound.

Analytical Workflow Diagram
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Crude Reaction Mixture

Isolation

HPLC Purification
(C18 Column, MeCN/H20)

Fraction Analysis

MS Confirmation
(Check 3:1 Cl Isotope Pattern)

Structure Proof

1H NMR Validation
(Confirm OMe Singlet @ 4.0 ppm)

Released for Assay

Click to download full resolution via product page

Caption: Quality Control workflow ensuring structural integrity through isotopic abundance (MS)
and functional group verification (NMR).

Stability & Handling

¢ Hydrolytic Stability: The 4-methoxy group is an imidate ether. While stable under
neutral/basic conditions, it is susceptible to hydrolysis under strong acidic conditions (e.g.,
6M HCI, reflux), which will revert the compound to 5-chloroquinolin-4-one.

+ Photostability: Quinoline derivatives are often photosensitive. Store in amber vials to prevent
photo-oxidation or dimerization.
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o Storage: Inert atmosphere (Argon/Nitrogen) at 2—8°C is recommended to prevent gradual N-
oxidation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

. 16778-21-5|4-Chloro-8-methoxyquinoline|BLD Pharm [bldpharm.com]

. 35654-56-9|4-Chloro-6,7-dimethoxyquinoline|BLD Pharm [bldpharm.com]
. 86-99-7|7-Chloroquinolin-4-ol|BLD Pharm [bldpharm.com]

. 5-Chloro-4-methoxyquinoline|BLD Pharm [bldpharm.com]

. 796851-15-5|8-Chloro-6-methoxyquinoline|BLD Pharm [bldpharm.com]

. CompTox Chemicals Dashboard [comptox.epa.gov]

. CompTox Chemicals Dashboard [comptox.epa.gov]

© N o o ~ W N P

. 5-chloro-N-[4-(6-methoxy-4-methylquinolin-5-yl)-6-[2-(methylamino)propanoylamino]-2-
pyridinyl]pyridine-2-carboxamide | C26H25CIN60O3 | CID 117902191 - PubChem

© 2026 BenchChem. All rights reserved. 7/9 Tech Support


https://patents.google.com/patent/AU2005282726B2/en
https://analytical.chem.ut.ee/HA_UT/
https://patents.google.com/patent/WO2023205778A1/en
https://patents.google.com/patent/WO2023205778A1/en
https://www.benchchem.com/product/b13670137?utm_src=pdf-custom-synthesis#bc-rfq
https://www.bldpharm.com/products/16778-21-5.html
https://www.bldpharm.com/products/35654-56-9.html
https://www.bldpharm.com/products/86-99-7.html
https://www.bldpharm.com/products/P000738104.html
https://www.bldpharm.com/products/796851-15-5.html
https://comptox.epa.gov/dashboard/chemical/properties/DTXSID80474982
https://comptox.epa.gov/dashboard/chemical/properties/DTXSID00396379
https://pubchem.ncbi.nlm.nih.gov/compound/117902191
https://pubchem.ncbi.nlm.nih.gov/compound/117902191
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13670137?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

[pubchem.ncbi.nim.nih.gov]
e 9.17012-44-1|5-Chloro-8-methoxyquinoline|BLD Pharm [bldpharm.com]

e 10. AU2005282726B2 - 1-alkoxy 1H-imidazo ring systems and methods - Google Patents
[patents.google.com]

o 11. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN),
tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase
acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts
[analytical.chem.ut.ee]

e 12. WO2023205778A1 - Heteroaryl compounds for the treatment of pain - Google Patents
[patents.google.com]

» To cite this document: BenchChem. [Physicochemical properties of 5-Chloro-4-
methoxyquinoline]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13670137/docs#physicochemical-properties-of-5-
chloro-4-methoxyquinoline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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